![molecular formula C20H19N3OS B2681887 N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide CAS No. 2034478-61-8](/img/structure/B2681887.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2,3’-bipyridyl-5-methylamine with a 2-(benzylthio)acetyl chloride, but this is purely speculative based on the name of the compound. The actual synthesis could be different and would depend on various factors .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Acetamides, in general, can participate in various reactions including acylation, deamination, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include melting point, boiling point, solubility in various solvents, stability under different conditions, etc .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of novel derivatives involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide and their antimicrobial activity. The studies demonstrate innovative synthetic routes leading to compounds with promising biological activities. For instance, the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has been investigated, leading to the synthesis of compounds displaying good antimicrobial activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019). Additionally, synthesis routes have been developed for creating corrosion inhibitors based on acetamide derivatives, showing significant potential in material protection applications (A. Yıldırım & M. Çetin, 2008).
Biological Activities and Pharmacological Potential
Several studies focus on the modification of acetamide derivatives to explore their pharmacological potentials, such as anticancer activities. For example, KC-180-2, a compound within this chemical class, has been identified as having dual mechanisms of action against cancer cells, highlighting the versatility and therapeutic potential of these molecules (Jian Peng et al., 2022). Another study aimed at creating sensitive imaging agents for brain receptors, synthesized derivatives that showed promise in vivo, further underscoring the diverse applications of these compounds in medical research (E. Briard et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(15-25-14-16-5-2-1-3-6-16)23-12-17-8-9-19(22-11-17)18-7-4-10-21-13-18/h1-11,13H,12,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGHHVUSZNELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide |
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